molecular formula C14H19IN6O2 B12996104 Rel-tert-butyl ((1s,3s)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclobutyl)carbamate

Rel-tert-butyl ((1s,3s)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclobutyl)carbamate

Cat. No.: B12996104
M. Wt: 430.24 g/mol
InChI Key: IGSPWVUJOPWZFI-UHFFFAOYSA-N
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Description

Rel-tert-butyl ((1s,3s)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclobutyl)carbamate is a synthetic organic compound that features a complex structure with potential applications in various fields such as medicinal chemistry and biological research. The compound contains a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl ((1s,3s)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclobutyl)carbamate typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, iodination, and subsequent coupling with a cyclobutyl carbamate moiety. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl ((1s,3s)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, leading to a variety of new compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biological studies, particularly those involving enzyme activity or signal transduction pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antiviral activity.

    Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Rel-tert-butyl ((1s,3s)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling processes.

Comparison with Similar Compounds

Rel-tert-butyl ((1s,3s)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclobutyl)carbamate can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Cyclobutyl carbamates: Compounds with a cyclobutyl carbamate moiety may have comparable chemical properties and reactivity.

    Iodinated heterocycles:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C14H19IN6O2

Molecular Weight

430.24 g/mol

IUPAC Name

tert-butyl N-[3-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)cyclobutyl]carbamate

InChI

InChI=1S/C14H19IN6O2/c1-14(2,3)23-13(22)19-7-4-8(5-7)21-12-9(10(15)20-21)11(16)17-6-18-12/h6-8H,4-5H2,1-3H3,(H,19,22)(H2,16,17,18)

InChI Key

IGSPWVUJOPWZFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)N2C3=NC=NC(=C3C(=N2)I)N

Origin of Product

United States

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